molecular formula C21H17N3O4S B14114141 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14114141
M. Wt: 407.4 g/mol
InChI Key: HAZSYXBLHPZXDP-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with furan-2-carbaldehyde under acidic conditions to form an intermediate, which is then reacted with 4-methoxyphenyl isothiocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction involves hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents.

    2-Phenylquinazolin-4(3H)-one: Another quinazoline derivative with different biological activities.

Uniqueness

3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan and methoxyphenyl substituents contribute to its ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H17N3O4S/c1-27-15-7-5-14(6-8-15)22-19(25)13-4-9-17-18(11-13)23-21(29)24(20(17)26)12-16-3-2-10-28-16/h2-11H,12H2,1H3,(H,22,25)(H,23,29)

InChI Key

HAZSYXBLHPZXDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CO4

Origin of Product

United States

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